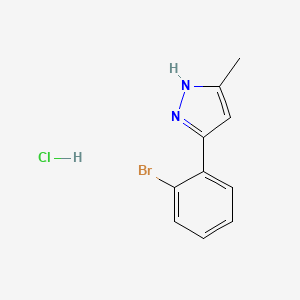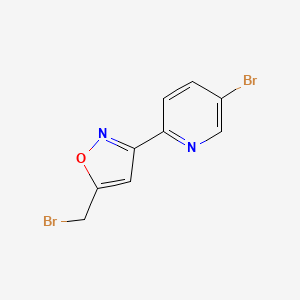
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid
Overview
Description
3-(4-Iodophenoxy)-2,2-dimethylpropionic acid: is an organic compound characterized by the presence of an iodophenoxy group attached to a dimethylpropionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid typically involves the reaction of 4-iodophenol with 2,2-dimethylpropionic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenoxy group, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form.
Substitution: The iodophenoxy group is susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Iodinated quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced iodophenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its incorporation into polymer backbones can impart unique characteristics, such as increased thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its iodophenoxy group, which can engage in various types of chemical interactions, such as hydrogen bonding or hydrophobic interactions. The dimethylpropionic acid moiety can also influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
4-Iodophenol: Shares the iodophenoxy group but lacks the dimethylpropionic acid moiety.
2,2-Dimethylpropionic acid: Lacks the iodophenoxy group but shares the dimethylpropionic acid backbone.
3-(4-Bromophenoxy)-2,2-dimethylpropionic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-(4-Iodophenoxy)-2,2-dimethylpropionic acid is unique due to the presence of both the iodophenoxy group and the dimethylpropionic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for radiolabeling, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-(4-iodophenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-11(2,10(13)14)7-15-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSOTPFFIBYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1449143.png)
![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)




![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)




